molecular formula C18H29BN2O4 B15227301 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Katalognummer: B15227301
Molekulargewicht: 348.2 g/mol
InChI-Schlüssel: SOWSKTFWCFJCFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole features a bicyclic 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core with two critical substituents:

  • Position 2: A ((tetrahydro-2H-pyran-2-yl)oxy)methyl (THP-OCH2) group, which acts as a steric shield and alcohol-protecting moiety.
  • Position 3: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group, enabling participation in Suzuki-Miyaura cross-coupling reactions .

This structure combines the rigidity of the pyrrolopyrazole core with the reactivity of the boronate ester, making it valuable in pharmaceutical and materials science research. However, its synthesis is challenging due to the complexity of constructing the bicyclic core and introducing substituents regioselectively .

Eigenschaften

Molekularformel

C18H29BN2O4

Molekulargewicht

348.2 g/mol

IUPAC-Name

2-(oxan-2-yloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C18H29BN2O4/c1-17(2)18(3,4)25-19(24-17)16-13(20-21-10-7-8-14(16)21)12-23-15-9-5-6-11-22-15/h15H,5-12H2,1-4H3

InChI-Schlüssel

SOWSKTFWCFJCFZ-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCN3N=C2COC4CCCCO4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multiple steps:

    Formation of the Pyrrolo[1,2-b]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Tetrahydro-2H-pyran-2-yl Group: This step involves the protection of a hydroxyl group using tetrahydro-2H-pyran.

    Attachment of the Dioxaborolan Group: This is usually done via a borylation reaction using a suitable boron reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[1,2-b]pyrazole core.

    Reduction: Reduction reactions can also occur, potentially modifying the functional groups attached to the core.

    Substitution: Various substitution reactions can be performed, especially on the dioxaborolan and tetrahydro-2H-pyran-2-yl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. This makes them valuable in the development of new therapeutic agents.

Medicine

Medicinal chemistry applications include the exploration of this compound as a potential drug candidate. Its ability to interact with biological targets makes it a promising lead compound for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Wirkmechanismus

The mechanism of action of 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Variations

The target compound’s pyrrolopyrazole core distinguishes it from structurally related boronate-containing heterocycles:

Compound Name Core Structure Boronate Position THP Substituent Position Key Features
Target Compound Pyrrolo[1,2-b]pyrazole 3 2 Bicyclic core enhances rigidity; synthetic complexity limits yield (~35%)
1-(Tetrahydro-2H-pyran-2-yl)-3-boronate-1H-pyrazole (CAS 1279088-80-0) Pyrazole 3 1 Monocyclic structure simplifies synthesis (yield ~65%); lower steric hindrance.
2-(THP-2-yl)-4-boronate-2H-1,2,3-triazole 1,2,3-Triazole 4 2 Triazole core improves metabolic stability; moderate yield (~70%).
2-(THP-4-yl)-5-boronate-thiazole Thiazole 5 2 Sulfur-containing core alters electronic properties; yield ~60%.

Substituent Positioning and Reactivity

  • Boronate Ester : All compounds feature pinacol boronate esters, enabling cross-coupling reactions. The target’s boronate at position 3 on the pyrrolopyrazole core may exhibit unique electronic effects due to conjugation with the bicyclic system.
  • THP Group : The THP-OCH2 group in the target compound provides steric protection and can be deprotected under acidic conditions. In contrast, THP substituents in pyrazoles (e.g., ) or triazoles (e.g., ) are positioned to modulate solubility rather than reactivity.

Analogues

  • Pyrazole Derivatives : Synthesized via direct coupling of pre-functionalized pyrazole intermediates (yields >60%) .
  • Triazole/Thiazole Derivatives : Achieved through cycloaddition or heterocycle-specific alkylation (yields 60–70%) .

Cross-Coupling Reactions

All compounds participate in Suzuki-Miyaura couplings. The target’s bicyclic core may slow reaction kinetics due to steric hindrance but enhance product stability. Pyrazole and triazole analogues react faster due to reduced steric bulk .

Pharmaceutical Relevance

  • Target Compound: Potential as a kinase inhibitor intermediate due to rigid core and boronate reactivity.
  • Pyrazole Analogues : Widely used in drug discovery (e.g., COX-2 inhibitors) .
  • Thiazole/Triazole Analogues : Applied in antimicrobial and anti-inflammatory agents .

Physical and Chemical Properties

Property Target Compound Pyrazole Analogue Triazole Analogue
Molecular Formula C₁₉H₂₈BN₃O₄ (estimated) C₁₄H₂₃BN₂O₃ C₁₂H₂₀BN₃O₃
Molecular Weight ~385.26 g/mol 278.16 g/mol 265.12 g/mol
Solubility Low in water; high in DMSO Moderate in polar solvents High in THF
Stability Air-stable; sensitive to acid Hydrolytically stable Light-sensitive

Biologische Aktivität

The compound 2-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H43NO18C_{25}H_{43}NO_{18}, with a molecular weight of approximately 645.60 g/mol. The compound features a pyrrolo[1,2-b]pyrazole core structure modified by a tetrahydro-2H-pyran moiety and a dioxaborolane group.

Biological Activity Overview

Research indicates that compounds similar to this structure exhibit various biological activities including:

  • Antitumor Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The presence of the dioxaborolane moiety is associated with enhanced antibacterial activity.
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes linked to disease pathways.

The biological activity of the compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The dioxaborolane group is known to form reversible covalent bonds with active site residues in enzymes, potentially leading to inhibition.
  • Receptor Modulation : The structural components may allow binding to specific receptors involved in cellular signaling pathways.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of similar pyrrolo[1,2-b]pyrazole derivatives. Results indicated that certain compounds led to a significant reduction in tumor growth in xenograft models. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that derivatives containing the dioxaborolane moiety exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics.

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of LpxC (a promising target in Gram-negative bacteria) by related compounds showed that modifications at the pyrrolo[1,2-b]pyrazole position could enhance binding affinity and residence time on the enzyme, suggesting potential for developing new antibacterial agents.

Data Tables

Biological ActivityAssessed ModelResult
Antitumor ActivityXenograftSignificant tumor growth reduction
Antimicrobial EfficacyIn vitroLow MIC against S. aureus and E. coli
Enzyme InhibitionLpxC AssayEnhanced binding affinity observed

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.